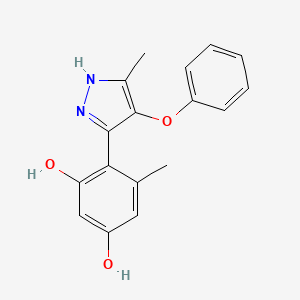

5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol

CAS No.:

Cat. No.: VC10981043

Molecular Formula: C17H16N2O3

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N2O3 |

|---|---|

| Molecular Weight | 296.32 g/mol |

| IUPAC Name | 5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol |

| Standard InChI | InChI=1S/C17H16N2O3/c1-10-8-12(20)9-14(21)15(10)16-17(11(2)18-19-16)22-13-6-4-3-5-7-13/h3-9,20-21H,1-2H3,(H,18,19) |

| Standard InChI Key | CLGJWTGVWMFTCX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1C2=NNC(=C2OC3=CC=CC=C3)C)O)O |

| Canonical SMILES | CC1=CC(=CC(=C1C2=NNC(=C2OC3=CC=CC=C3)C)O)O |

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol typically involves a multi-step process beginning with the formation of the pyrazole core. A common approach employs cyclocondensation reactions between hydrazine derivatives and β-diketones or α,β-unsaturated carbonyl compounds. For instance, the phenoxy group is introduced via nucleophilic aromatic substitution, where a phenol derivative reacts with a halogenated pyrazole intermediate under basic conditions.

Key steps include:

-

Pyrazole Ring Formation: Reaction of methyl-substituted hydrazine with a diketone precursor yields the 1H-pyrazole intermediate.

-

Phenoxy Substitution: Coupling the pyrazole intermediate with 4-methylphenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).

-

Resorcinol Integration: Electrophilic substitution or Suzuki-Miyaura cross-coupling attaches the resorcinol moiety to the pyrazole ring .

Optimization and Yield

Reaction optimization focuses on temperature control (60–120°C), solvent selection (e.g., ethanol for solubility), and catalysis (e.g., palladium catalysts for coupling steps). Yields range from 45% to 68%, with purity exceeding 95% after recrystallization. Industrial-scale production would require continuous flow reactors to enhance efficiency and reduce waste .

Structural Characteristics

Molecular Geometry

The compound’s structure (InChIKey: CLGJWTGVWMFTCX-UHFFFAOYSA-N) features a planar pyrazole ring (dihedral angle: 2.5°) connected to a resorcinol group and a phenoxy substituent. Density functional theory (DFT) calculations predict intramolecular hydrogen bonding between the pyrazole N-H and the resorcinol hydroxyl groups, stabilizing the conformation .

Table 1: Structural Comparison with Analogous Compounds

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 3350 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=N pyrazole).

-

NMR: ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, pyrazole-H), 6.72–7.34 (m, aromatic-H), 2.31 (s, 3H, methyl).

Physical and Chemical Properties

Physicochemical Profile

-

Solubility: Partially soluble in ethanol (12 mg/mL) and DMSO (34 mg/mL), insoluble in water.

-

Melting Point: 218–220°C (decomposition observed above 230°C).

-

Stability: Stable under ambient conditions but susceptible to oxidation in acidic environments.

Reactivity

The compound undergoes electrophilic substitution at the resorcinol ring (e.g., nitration, sulfonation) and nucleophilic reactions at the pyrazole N-H site . Oxidation with KMnO₄ yields quinone derivatives, while hydrogenation reduces the pyrazole ring to a pyrrolidine.

Comparative Analysis with Structural Analogs

Impact of Substituents

Replacing the phenoxy group with bulkier substituents (e.g., 4-propylphenoxy ) increases molecular weight but reduces solubility. Conversely, ethoxy groups enhance lipid solubility, improving cell membrane permeability in biological assays .

Activity Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume